Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-
Description
The compound Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- (hereafter referred to by its intermediate designation PT) is a triazine-based derivative synthesized for applications in visible-light photopolymerization. PT is prepared via demethylation of methyl-substituted triazine (MT) using boron tribromide (BBr₃), followed by coupling with 2-isocyanatoethyl methacrylate to form the polymerizable derivative CT (2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate) . Key structural features include:
- A 1,3,5-triazine core substituted with two trichloromethyl groups, enhancing electron-deficient properties for radical generation under light.
- A vinylphenol group conjugated to the triazine ring, enabling visible-light absorption (~400–410 nm).
- A methacrylate moiety, allowing polymerization via RAFT (reversible addition-fragmentation chain transfer) to form polymeric photoinitiator pCT, which improves migration stability in cured materials .
PT and its derivatives exhibit high photoinitiation efficiency for acrylate monomers like trimethylolpropane triacrylate (TMPTA), making them suitable for UV-LED curing systems .
Properties
CAS No. |
79771-30-5 |
|---|---|
Molecular Formula |
C15H11Cl6N3O2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H11Cl6N3O2/c16-14(17,18)12-22-11(23-13(24-12)15(19,20)21)6-3-9-1-4-10(5-2-9)26-8-7-25/h1-6,25H,7-8H2/b6-3+ |
InChI Key |
DYNCQGWLQDAERY-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines
The vinyl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl-substituted triazine. Finally, the phenoxyethanol moiety is attached through an etherification reaction, using phenol and ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Scientific Research Applications
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is widely used in scientific research due to its photoinitiating properties. It is employed in:
Polymer Chemistry: As a photoinitiator for free radical polymerization, particularly under UV or visible light.
Biology: In the study of photochemical reactions and their biological effects.
Industry: Used in the production of coatings, adhesives, and inks that require controlled polymerization.
Mechanism of Action
The compound acts as a photoinitiator by absorbing light energy and undergoing homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The triazine ring and trichloromethyl groups play a crucial role in stabilizing the generated radicals and enhancing the efficiency of the photoinitiation process .
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Compounds
Structural and Functional Group Variations
Bis-Arms-Triazine Derivatives ()
Microwave-synthesized compounds such as 10a (4-(4,6-bis(4-((E)-(2-(Phthalazin-1-yl)hydrazono)methyl)phenoxy)-1,3,5-triazin-2-yl)morpholine) feature:
- Phthalazin-1-yl hydrazone and morpholine substituents.
- Higher melting points (238–241°C) due to rigid aromatic and hydrogen-bonding groups.
- Applications in coordination chemistry rather than photopolymerization.
Comparison : PT lacks hydrogen-bonding substituents, prioritizing radical generation over thermal stability. PT’s trichloromethyl groups enhance photoreactivity, unlike the phthalazine derivatives’ focus on metal coordination .
UV-Stabilizing Triazines ()
Compounds like 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol (CHIGUARD 1064) are designed for UV absorption in packaging materials:
- Bis(2,4-dimethylphenyl) and octyloxy groups provide broad UV absorption (UVA/UVB).
- Maximum usage limits (0.05 mg/kg) in food-contact materials due to migration risks. Comparison: PT’s methacrylate polymerization eliminates migration issues, a critical advantage over non-polymerizable stabilizers. However, PT’s narrow absorption range (400–410 nm) limits UV stabilization breadth .
Amino- and Ethoxy-Substituted Triazines ()
Examples include 2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethanol:
- Amino and ethoxyethanol groups enhance hydrophilicity and hydrogen bonding.
- Applications in drug delivery or surfactants rather than photoinitiation. Comparison: PT’s trichloromethyl groups create a strong electron-deficient core, enabling efficient electron transfer for radical initiation, unlike amino-substituted triazines’ focus on solubility .
Photophysical and Photochemical Properties
Absorption and Initiation Efficiency
- PT/CT/pCT : Absorption peaks at 400–410 nm match commercial UV-LED systems (e.g., 405 nm), achieving >90% TMPTA conversion in 30 seconds .
- Biphenyl-Triazine Derivatives (): Compounds like 2-[4,6-bis([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]phenol absorb at longer wavelengths (UVA, 340–380 nm) due to extended conjugation but exhibit lower initiation efficiency for visible-light systems .
Migration Stability
- pCT : Polymerization reduces residual photoinitiator migration to <1% in cured films, critical for biomedical or food packaging applications.
- Non-Polymerizable Analogues (): Migration rates exceed 5–10%, necessitating strict regulatory limits .
Key Advantages of PT/CT/pCT
Limitations
- Synthetic Complexity : Multi-step synthesis reduces cost-effectiveness.
- Narrow Absorption Range : Requires precise LED matching for industrial use.
Biological Activity
Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- (CAS No. 79771-30-5), is a complex organic compound characterized by a triazine ring with multiple chlorinated groups. This unique structure contributes to its potential biological activities, particularly in the fields of agriculture and materials science. This article will explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C15H11Cl6N3O2
Molecular Weight: 478.0 g/mol
IUPAC Name: 2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol
The compound features a triazine backbone that enhances its chemical reactivity and potential biological interactions. The presence of trichloromethyl groups is significant in determining its biological activity due to their ability to participate in various chemical reactions.
Biological Activity Overview
The biological activity of ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- has been investigated through various studies focusing on its antimicrobial properties and potential applications in agricultural contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds similar to ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-. For instance:
- Study Findings: A study assessing the antimicrobial properties of ethanol extracts from various sources showed potent activity against several bacterial strains including Staphylococcus aureus (MRSA), Enterococcus faecium, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these pathogens were reported as low as 0.0338 mg/mL .
Antioxidant Activity
In addition to its antimicrobial properties, the compound exhibits significant antioxidant activity. For example:
- DPPH Radical Scavenging Assay: The ethanol extract demonstrated effective free radical scavenging capabilities. The half-maximal effective concentration (EC50) was determined to be approximately 11.745 mg/mL .
Case Study: Antimicrobial Efficacy Against Resistant Strains
A specific investigation into the antimicrobial properties of ethanol extracts from Tricholoma bufonium revealed that compounds structurally related to ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- could serve as potential candidates for developing new antimicrobial agents. The study utilized conventional microbiological techniques to evaluate the efficacy against resistant strains like MRSA .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus MRSA | 0.0338 | Not specified |
| Enterococcus faecium | Not specified | Not specified |
| Bacillus subtilis | Not specified | Not specified |
Applications in Agriculture and Industry
Due to its unique structural characteristics and biological activity, ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- has potential applications in:
- Agricultural Chemistry: As a pesticide or herbicide due to its antimicrobial properties.
- Polymer Chemistry: Utilized as a photoinitiator in polymerization processes under UV light.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
